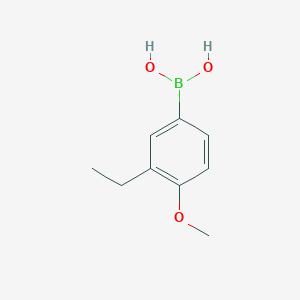

3-乙基-4-甲氧基苯基硼酸

描述

3-Ethyl-4-methoxyphenylboronic acid is a compound with the molecular weight of 180.01 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular formula of 3-Ethyl-4-methoxyphenylboronic acid is C9H13BO3 . The InChI key, which is a unique identifier for the compound, is OMAZGRPOBAPVHB-UHFFFAOYSA-N .Chemical Reactions Analysis

Boronic acids, including 3-Ethyl-4-methoxyphenylboronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds .Physical and Chemical Properties Analysis

3-Ethyl-4-methoxyphenylboronic acid is a solid at room temperature . It has a molecular weight of 180.01 .科学研究应用

铃木-宫浦交叉偶联反应

3-乙基-4-甲氧基苯基硼酸: 广泛应用于铃木-宫浦交叉偶联反应 。该反应在有机合成领域至关重要,可以实现芳基卤化物与芳基硼酸之间形成碳-碳键。苯环上的乙基和甲氧基的存在会影响分子的电子性质,可能导致选择性偶联反应。

分子识别

该化合物的硼酸基团可以与二醇和羰基形成可逆的共价键,使其在分子识别应用中非常有用 。此特性在开发用于糖和其他生物分子的传感器中特别重要,其中硼酸可以充当受体。

材料工程

在材料科学中,3-乙基-4-甲氧基苯基硼酸可用于改变材料的表面性质 。它能够与各种基质形成稳定的络合物,可用于创建具有特定化学特性的功能化表面。

催化

该化合物还可以用作各种化学反应中的催化剂或催化剂配体 。硼酸部分可以与其他反应物或催化剂相互作用,提高反应速率或选择性。

药物设计与递送

由于其潜在的生物相容性和与生物分子形成络合物的能力,3-乙基-4-甲氧基苯基硼酸可以探索用于药物设计和递送系统 。它可以用于创建前药,这些前药在响应特定生物刺激时释放活性化合物。

溶解度增强

硼酸在有机溶剂中的溶解度是其在合成和药物中应用的关键参数。 3-乙基-4-甲氧基苯基硼酸的苯环上的取代模式会影响其溶解度,使其成为研究旨在理解和提高硼酸衍生物溶解度的候选化合物 。

作用机制

Target of Action

The primary target of 3-Ethyl-4-methoxyphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

3-Ethyl-4-methoxyphenylboronic acid interacts with its target, the palladium catalyst, through a process known as transmetalation . In this process, the 3-Ethyl-4-methoxyphenylboronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway affected by 3-Ethyl-4-methoxyphenylboronic acid is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a crucial process in organic chemistry . The downstream effects of this pathway include the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by these properties, as well as factors such as its solubility and the presence of transport proteins.

Result of Action

The molecular effect of the action of 3-Ethyl-4-methoxyphenylboronic acid is the formation of a new Pd–C bond through the SM cross-coupling reaction . This leads to the creation of chemically differentiated fragments . On a cellular level, the effects would depend on the specific context in which the compound is used.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Ethyl-4-methoxyphenylboronic acid. For instance, the SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant Additionally, the compound is generally environmentally benign

安全和危害

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, ensure adequate ventilation, and wear protective gloves, eye protection, and face protection when handling this compound .

Relevant Papers The papers retrieved discuss the use of boronic acids in Suzuki-Miyaura cross-coupling reactions and the protodeboronation of pinacol boronic esters . These papers provide valuable insights into the chemical reactions involving boronic acids, including 3-Ethyl-4-methoxyphenylboronic acid.

生化分析

Biochemical Properties

3-Ethyl-4-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds in organic synthesis . This compound acts as a boron reagent, facilitating the transmetalation step in the reaction. Additionally, 3-Ethyl-4-methoxyphenylboronic acid can interact with proteins and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Ethyl-4-methoxyphenylboronic acid can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to certain conditions, such as high temperatures or extreme pH levels, can lead to degradation and a decrease in its effectiveness. In in vitro and in vivo studies, the long-term effects of 3-Ethyl-4-methoxyphenylboronic acid on cellular function have been observed, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-Ethyl-4-methoxyphenylboronic acid vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its biochemical properties and cellular effects. At high doses, 3-Ethyl-4-methoxyphenylboronic acid can exhibit toxic or adverse effects, including changes in liver and kidney function . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biochemical or cellular effect. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

3-Ethyl-4-methoxyphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One of the primary pathways is its involvement in the Suzuki-Miyaura coupling reaction, where it acts as a boron reagent . Additionally, this compound can be metabolized by enzymes such as oxidases and hydrolases, leading to the formation of metabolites that can further participate in biochemical reactions. The effects of 3-Ethyl-4-methoxyphenylboronic acid on metabolic flux and metabolite levels have been studied to understand its role in cellular metabolism.

Transport and Distribution

The transport and distribution of 3-Ethyl-4-methoxyphenylboronic acid within cells and tissues are essential for understanding its biochemical effects. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, 3-Ethyl-4-methoxyphenylboronic acid can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of 3-Ethyl-4-methoxyphenylboronic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 3-Ethyl-4-methoxyphenylboronic acid can be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins to influence gene expression . Additionally, its localization to other organelles, such as the mitochondria or endoplasmic reticulum, can affect cellular metabolism and other biochemical processes.

属性

IUPAC Name |

(3-ethyl-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h4-6,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAZGRPOBAPVHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

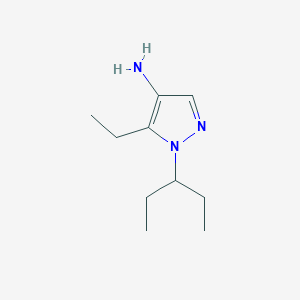

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

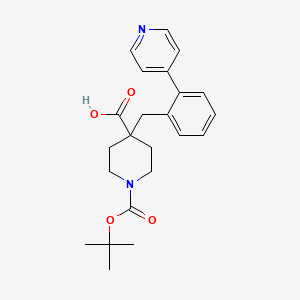

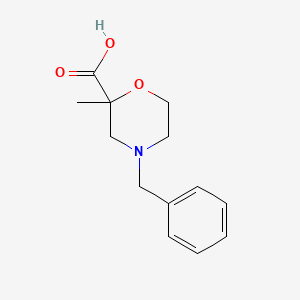

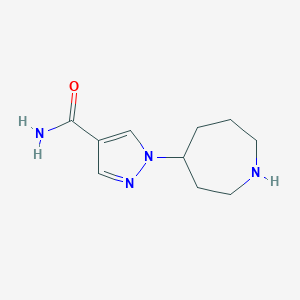

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1444506.png)

![(3S)-3-[(2-fluorophenyl)methoxy]piperidine](/img/structure/B1444514.png)

![[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B1444520.png)